Mono(1-methylheptyl) phthalate is a phthalic acid monoester characterized by the presence of a 1-methylheptyl group attached to one of the carboxylic acid functionalities of phthalic acid. Its molecular formula is C₁₆H₂₂O₄, and it is often used as a plasticizer in various applications due to its ability to enhance the flexibility and durability of plastics. This compound is part of a broader family of phthalates, which are esters derived from phthalic acid and are commonly utilized in industrial processes.
These reactions are important for understanding its environmental degradation and metabolic pathways in biological systems.
The biological activity of mono(1-methylheptyl) phthalate is primarily studied in the context of its metabolites. Phthalates are known to exhibit endocrine-disrupting properties, affecting hormone regulation and reproductive health. Studies have shown that exposure to phthalates can lead to metabolic disruptions and developmental issues in animal models. Specifically, mono(1-methylheptyl) phthalate may interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid and carbohydrate metabolism .
The synthesis of mono(1-methylheptyl) phthalate typically involves the esterification reaction between phthalic anhydride and 1-methylheptanol. The reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The general reaction can be summarized as follows:
textPhthalic Anhydride + 1-Methylheptanol → Mono(1-methylheptyl) Phthalate + Water
This method allows for the production of high-purity mono(1-methylheptyl) phthalate suitable for industrial applications.
Mono(1-methylheptyl) phthalate is primarily used as a plasticizer in various plastic products, enhancing their flexibility, transparency, and durability. Its applications include:
The compound's effectiveness as a plasticizer makes it valuable across multiple industries.
Studies on the interactions of mono(1-methylheptyl) phthalate with biological systems have focused on its metabolic pathways and potential toxicological effects. Research indicates that this compound can be metabolized into various monoesters, which may exhibit different biological activities. For example, studies have shown that metabolites can influence lipid metabolism through PPAR activation . Furthermore, exposure assessments indicate that certain metabolites correlate with adverse health outcomes such as obesity and insulin resistance .
Mono(1-methylheptyl) phthalate shares structural similarities with other phthalates but differs in its specific alkyl chain length and branching. Here are some similar compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Di(2-ethylhexyl) phthalate | C₂₄H₃₈O₄ | Widely used plasticizer; potential endocrine disruptor |
| Mono-n-butyl phthalate | C₁₄H₁₈O₄ | Shorter chain; commonly used in cosmetics |
| Di-n-butyl phthalate | C₂₂H₃₄O₄ | Known for reproductive toxicity |
| Mono(2-ethylhexyl) phthalate | C₂₀H₂₆O₄ | Metabolite of di(2-ethylhexyl) phthalate; has similar effects |
What sets mono(1-methylheptyl) phthalate apart from these compounds is its specific alkyl chain configuration, which may influence its biological activity and environmental persistence differently than its counterparts. The branching in the 1-methylheptyl group could potentially affect its interactions with biological receptors compared to linear or shorter-chain analogs.
Mono(1-methylheptyl) phthalate has the molecular formula C₁₆H₂₂O₄ and a molecular weight of 278.34 g/mol. Its IUPAC name, 2-octan-2-yloxycarbonylbenzoic acid, reflects the substitution pattern on the benzene ring: one carboxylic acid group (-COOH) and one ester group (-COO-) linked to a 1-methylheptyl chain. The 1-methylheptyl substituent introduces a chiral center at the second carbon of the octyl chain, resulting in two enantiomers (R and S configurations). However, synthetic routes typically yield a racemic mixture unless asymmetric synthesis or chiral resolution is employed.
The compound’s geometry is influenced by steric hindrance from the branched alkyl chain, which restricts free rotation around the ester linkage. This rigidity impacts its spectroscopic behavior and interactions with biological systems.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₂O₄ | |
| Molecular Weight | 278.34 g/mol | |
| CAS Registry Number | 68296-97-9 | |
| SMILES | CCCCCCC(C)OC(=O)C₁=CC=CC=C₁C(=O)O | |
| ChEMBL ID | CHEMBL1452262 |
While experimental NMR data for Mono(1-methylheptyl) phthalate is limited in public databases, its structure can be inferred from related phthalates. For example:
Key IR absorptions include:
The benzene ring’s conjugated π-system produces absorption maxima in the 240–280 nm range, characteristic of phthalate derivatives.
Mono(1-methylheptyl) phthalate’s branched alkyl chain distinguishes it from linear-chain homologs like monoethylhexyl phthalate (MEHP) or monomethyl phthalate (MMP). Key comparisons include:
*Predicted using QSAR models due to limited experimental data.
The branched alkyl chain in Mono(1-methylheptyl) phthalate enhances hydrophobicity (higher LogP) compared to shorter-chain derivatives, increasing its potential for bioaccumulation. In contrast, monomethyl phthalate’s smaller size results in higher water solubility and faster environmental degradation.
The synthesis of mono(1-methylheptyl) phthalate begins with the nucleophilic attack of 1-methylheptanol on phthalic anhydride. This reaction proceeds via acid-catalyzed ring-opening esterification, where the alcohol’s hydroxyl group targets the electrophilic carbonyl carbon of the anhydride [3] [5]. The mechanism involves two critical steps: (1) protonation of the anhydride’s carbonyl oxygen to enhance electrophilicity, and (2) nucleophilic substitution by the alcohol, resulting in a tetrahedral intermediate that collapses to form the monoester and a carboxylic acid (Figure 1).
Catalysts play a pivotal role in accelerating this reaction. Traditional methods employ sulfuric acid, which facilitates proton transfer and stabilizes intermediates [5]. However, recent advances highlight the efficacy of functionalized dicationic ionic liquids (FDCILs) as greener alternatives. These catalysts, such as (dimethyl-4-sulfobutyl-ammonium) 1,2-ethan-1-methyl-imidazolium-sulfonic acid hydrogen sulfate, enhance reaction rates by providing Brønsted acid sites that lower activation energy [4]. For instance, FDCILs achieve near-quantitative yields (>98%) in esterification reactions under mild conditions (80–100°C), outperforming conventional acids [4].
The stoichiometric ratio of phthalic anhydride to alcohol is critical to preventing di-ester formation. A 1:1 molar ratio ensures monoester dominance, as excess alcohol promotes further esterification [3] [5]. Kinetic studies reveal that monoester synthesis completes within 1–3 hours at 125–130°C when using sulfuric acid, whereas FDCILs reduce this timeframe by 30% [4] [5].
Table 1: Comparative Catalytic Efficiency in Monoester Synthesis
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Sulfuric Acid | 125–130 | 3.0 | 95 |
| FDCIL (Imidazolium-based) | 80–100 | 2.1 | 98.8 |
Industrial production of mono(1-methylheptyl) phthalate requires meticulous control over reaction parameters to balance efficiency and cost. Temperature, catalyst loading, and reactant purity are primary optimization targets.
Table 2: Industrial Optimization Parameters
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 80–130°C | ↑ 15–20% |
| Catalyst Loading | 0.5–2.0 wt% | ↑ 10–25% |
| Vacuum Pressure | 100–200 mmHg | ↑ 10% |
The primary byproducts in mono(1-methylheptyl) phthalate synthesis include di(1-methylheptyl) phthalate, unreacted phthalic anhydride, and oligomeric species. Di-ester formation arises from excess alcohol or prolonged reaction times, necessitating strict stoichiometric control [3] [5]. Oligomers, such as linear phthalate dimers, form via condensation reactions at high temperatures (>140°C) [5].
Purification typically involves a multi-step process:
Despite these measures, achieving >99% purity remains challenging due to the structural similarity between mono- and di-esters. Advanced chromatographic techniques, such as preparative HPLC, are employed in high-precision applications but increase production costs by 30–40% [5].
Table 3: Common Byproducts and Removal Methods
| Byproduct | Formation Cause | Removal Method |
|---|---|---|
| Di(1-methylheptyl) phthalate | Excess alcohol | Fractional distillation |
| Phthalic Acid | Hydrolysis of anhydride | Crystallization |
| Oligomers | High-temperature condensation | Solvent extraction |
Mono(1-methylheptyl) phthalate exhibits complex phase transition behavior characteristic of medium-chain phthalate monoesters. The compound demonstrates a glass transition temperature in the range of -45°C to -35°C, which is typical for plasticizer molecules with branched alkyl chains [1] [2]. This relatively low glass transition temperature contributes to its effectiveness as a plasticizing agent in polymer matrices.
The melting point of mono(1-methylheptyl) phthalate is estimated to be between -15°C and -10°C, based on structural analysis and comparison with similar phthalate monoesters [3] [4]. This low melting point is attributed to the presence of the branched 1-methylheptyl chain, which disrupts crystalline packing and reduces intermolecular forces compared to linear alkyl chains.
The compound undergoes crystallization upon cooling from the liquid state, with the crystallization temperature occurring approximately 5-10°C below the melting point due to supercooling effects. The enthalpy of fusion is estimated at 25-35 kJ/mol, calculated using group contribution methods based on the molecular structure [2].
Vapor-liquid equilibrium behavior shows that mono(1-methylheptyl) phthalate has an estimated boiling point of 380-400°C at atmospheric pressure [5]. The enthalpy of vaporization is approximately 75-85 kJ/mol, reflecting the significant intermolecular forces present in the liquid phase due to aromatic π-π interactions and hydrogen bonding capabilities of the carboxylic acid group [6].
The compound exhibits conformational transitions in solution, particularly involving rotation around the ester linkage and flexibility of the branched alkyl chain. These transitions occur at moderate temperatures (25-60°C) with low activation energies (1-5 kJ/mol), contributing to the molecule's ability to intercalate between polymer chains [7] [8].
The solubility behavior of mono(1-methylheptyl) phthalate in various organic matrices is governed by Hansen solubility parameters. The compound has an estimated total solubility parameter (δ_total) of approximately 18.5-19.5 MPa^0.5, positioning it within the moderate polarity range [5] [9].
Water solubility is extremely limited due to the hydrophobic nature of the 1-methylheptyl chain and the aromatic ring system. The compound exhibits a log P (octanol/water) value estimated at 4.5-5.0, indicating strong preference for organic phases over aqueous media [2]. This hydrophobic character is consistent with other phthalate monoesters of similar molecular weight [10] [11].
Polymer compatibility varies significantly depending on the polymer matrix. Mono(1-methylheptyl) phthalate shows excellent compatibility with polyvinyl chloride (PVC), with a compatibility index of 0.9-1.0 [9] [12]. This high compatibility results from similar solubility parameters and favorable enthalpic interactions between the plasticizer and polymer chains. The interaction parameter (χ) with PVC is estimated at 0.1-0.3, indicating thermodynamically favorable mixing [8] [13].
Organic solvent interactions demonstrate good solubility in moderately polar solvents such as chloroform, toluene, and acetone, where the solubility parameter differences are minimal [10] [14]. Poor solubility is observed in highly polar solvents like methanol and water, as well as in non-polar solvents like n-hexane due to significant solubility parameter mismatches.
The compound shows excellent miscibility with other plasticizers and shows synergistic effects when blended with primary plasticizers in polymer formulations [9] [15]. This property is particularly valuable in commercial applications where plasticizer blends are used to optimize performance characteristics.
Mono(1-methylheptyl) phthalate exhibits limited surface activity compared to conventional surfactants, as it lacks the classical amphiphilic structure with distinct hydrophilic and hydrophobic regions. However, the molecule does demonstrate measurable surface tension reduction capabilities when present at interfaces [7] [16].
Surface tension measurements indicate that mono(1-methylheptyl) phthalate can reduce the surface tension of water to approximately 52-55 mN/m at saturation concentrations [7]. This reduction is attributed to the partial orientation of molecules at the air-water interface, with the carboxylic acid group oriented toward the aqueous phase and the alkyl chain extending into the air phase.
Molecular orientation at interfaces shows that mono(1-methylheptyl) phthalate adopts a tilted configuration at the air-water interface, occupying an area of approximately 80-90 Ų per molecule [16]. This relatively large molecular area reflects the bulky nature of the branched alkyl chain and the aromatic ring system.
Contact angle measurements reveal that the compound exhibits moderate wetting behavior on different substrates. On hydrophobic surfaces such as polytetrafluoroethylene, contact angles of 15-25° are observed, while on hydrophilic surfaces like glass, contact angles increase to 85-95° [7]. These values indicate the intermediate surface energy characteristics of the compound.
Interfacial tension with water is estimated at 35-40 mN/m, which is typical for phthalate esters [16]. This relatively high interfacial tension contributes to the compound's tendency to form distinct phases rather than stable emulsions in aqueous systems.
Adsorption behavior on solid surfaces follows Langmuir-type isotherms at low concentrations, with maximum surface excess concentrations of 1.5-2.0 × 10^-6 mol/m² [7] [16]. The adsorption is primarily driven by van der Waals interactions and hydrophobic effects rather than specific chemical interactions.
The interaction of mono(1-methylheptyl) phthalate with polymer matrices involves complex thermodynamic and kinetic processes that determine the effectiveness of plasticization. The primary mechanism involves molecular-level mixing where plasticizer molecules intercalate between polymer chains, increasing free volume and chain mobility [9] [8].
Glass transition depression is the most significant indicator of plasticization effectiveness. Mono(1-methylheptyl) phthalate produces substantial glass transition temperature reductions in compatible polymers, with PVC showing depressions of 45-55°C, polystyrene showing 35-45°C reductions, and polyethylene exhibiting 25-35°C decreases [8] [15]. These depressions correlate with the degree of molecular mixing and the disruption of polymer-polymer interactions.
Diffusion kinetics within polymer matrices vary significantly depending on the polymer type and temperature. In PVC, the diffusion coefficient ranges from 2-5 × 10^-12 m²/s at room temperature, while in less compatible polymers like polyethylene terephthalate, values decrease to 1-2 × 10^-14 m²/s [9] [15]. These diffusion rates determine both the rate of plasticization and the potential for migration over time.
Migration behavior is governed by the thermodynamic compatibility and molecular size of the plasticizer. Migration rates from PVC range from 0.1-0.5 μg/cm²/h under standard conditions, which is relatively low compared to smaller phthalate esters [5] [9]. The branched structure of the 1-methylheptyl chain contributes to reduced migration by increasing the molecular volume and creating steric hindrance.
Molecular interactions between mono(1-methylheptyl) phthalate and polymer chains involve multiple mechanisms including van der Waals forces, dipole-dipole interactions, and hydrogen bonding through the carboxylic acid group [8] [17]. The aromatic ring can participate in π-π stacking interactions with aromatic polymers like polystyrene, enhancing compatibility.
Free volume theory explains the plasticization mechanism through the concept that plasticizer molecules occupy interstitial spaces between polymer chains and create additional free volume [8] [18]. The effectiveness of mono(1-methylheptyl) phthalate as a plasticizer correlates with its ability to disrupt polymer packing and increase the fractional free volume of the system.
Temperature dependence of polymer-plasticizer interactions shows that higher temperatures generally improve mixing entropy and reduce the interaction parameter χ, leading to enhanced compatibility [15] [19]. However, increased temperature also accelerates migration and can lead to plasticizer loss from the polymer matrix over extended periods.